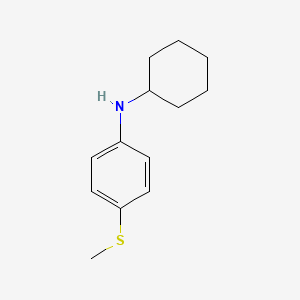

N-Cyclohexyl-4-(methylsulfanyl)aniline

Description

N-Cyclohexyl-4-(methylsulfanyl)aniline (CAS No. 1019586-59-4) is a substituted aniline derivative characterized by a cyclohexylamine group attached to the nitrogen atom and a methylsulfanyl (-SMe) substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₉NS, with a molecular weight of 221.36 g/mol . This compound is utilized in organic synthesis and catalysis, particularly in transition-metal-mediated cross-coupling reactions, though its specific applications are less documented compared to structural analogs like N-Cyclohexyl-4-(trifluoromethyl)aniline.

Key physicochemical properties include:

- Hazard data: Not classified under GHS hazard categories based on available information .

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-cyclohexyl-4-methylsulfanylaniline |

InChI |

InChI=1S/C13H19NS/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 |

InChI Key |

CVGXYNBRERUJQJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-(methylsulfanyl)aniline typically involves the following steps:

N-Alkylation: Aniline is reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate to form N-cyclohexylaniline.

Thioether Formation: The N-cyclohexylaniline is then reacted with methylthiol in the presence of a catalyst like palladium to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-Cyclohexyl-4-(methylsulfanyl)aniline can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding N-cyclohexylaniline.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while halogenation can be achieved with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: N-cyclohexylaniline.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-Cyclohexyl-4-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Cyclohexyl-4-(methylsulfanyl)aniline with structurally related aniline derivatives, focusing on synthesis, reactivity, and physicochemical properties:

Key Differences :

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl (-SMe) group in this compound is electron-donating, which may enhance nucleophilic aromatic substitution reactivity. In contrast, the trifluoromethyl (-CF₃) group in its analog is strongly electron-withdrawing, favoring electrophilic reactions and stabilizing intermediates in catalytic cycles . Synthetic Accessibility: N-Cyclohexyl-4-(trifluoromethyl)aniline is synthesized via nickel-catalyzed cross-coupling between 4-bromobenzotrifluoride and cyclohexylamine in DMF or DMA, with yields ranging from 37% to 70% .

Catalytic Applications :

- The trifluoromethyl analog is extensively used in nickel-catalyzed amination reactions, where its -CF₃ group improves reaction efficiency by stabilizing transition states . The methylsulfanyl variant’s role in catalysis is less clear, though the -SMe group could act as a directing group or ligand in metal complexes.

Physicochemical Behavior :

- The trifluoromethyl derivative exhibits higher molecular weight (243.27 vs. 221.36) due to fluorine atoms, which also increase hydrophobicity. Both compounds are liquids or low-melting solids, but purity and stability data are absent for the methylsulfanyl variant .

Research Findings and Limitations

- N-Cyclohexyl-4-(trifluoromethyl)aniline has been optimized for reproducibility, with isolated yields up to 70% under photochemical nickel catalysis .

- This compound lacks comparable synthetic or application studies, limiting direct performance comparisons. Its commercial availability is restricted (temporarily out of stock) .

- Compounds like 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline () share the -SMe group but feature additional functionalization (nitroethenyl), complicating direct comparisons.

Biological Activity

N-Cyclohexyl-4-(methylsulfanyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₉NS and features a cyclohexyl group attached to an aniline structure with a methylsulfanyl substituent. Its unique structure contributes to its biological activity, influencing its interactions with various biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of this compound and related compounds. The compound was tested against a range of bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 18.7 |

| Mycobacterium tuberculosis | 35.8 |

| Enterococcus faecalis | 4.66 - 35.8 |

These results indicate that this compound exhibits significant antimicrobial properties, particularly against drug-resistant strains.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various in vivo and in vitro studies. The compound was incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating enhanced selectivity towards the COX-2 enzyme.

In Vivo Studies

In a rat model of inflammation induced by egg white, this compound showed promising results:

| Compound | Paw Edema Reduction (%) | Comparison to Diclofenac |

|---|---|---|

| This compound | 75% | Higher at specific time intervals |

| Diclofenac | 60% | Baseline |

This data suggests that the incorporation of the methylsulfanyl group may enhance the anti-inflammatory efficacy compared to standard NSAIDs.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity, which is crucial for potential anticancer applications.

Case Study: Human Monocytic Leukemia Cells (THP-1)

In vitro assays demonstrated that this compound significantly reduced cell viability in THP-1 cells at concentrations above 50 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.